Hept-4-enenitrile
Description
Hept-4-enenitrile (C₇H₁₁N) is an unsaturated nitrile characterized by a seven-carbon chain with a nitrile group (-CN) at one terminus and a double bond at the fourth position.
Properties
Molecular Formula |
C7H11N |
|---|---|
Molecular Weight |
109.17 g/mol |
IUPAC Name |
(E)-hept-4-enenitrile |
InChI |
InChI=1S/C7H11N/c1-2-3-4-5-6-7-8/h3-4H,2,5-6H2,1H3/b4-3+ |
InChI Key |
SSSHLJHNVHOOQF-ONEGZZNKSA-N |
Isomeric SMILES |
CC/C=C/CCC#N |
Canonical SMILES |
CCC=CCCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hept-4-enenitrile can be synthesized through several methods:
From Halogenoalkanes: Heating a halogenoalkane with sodium or potassium cyanide in ethanol under reflux conditions can produce this compound.
From Amides: Dehydrating amides by heating them with phosphorus (V) oxide can yield nitriles.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be converted to nitriles.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic dehydration of amides or the substitution of halogenoalkanes. These methods are chosen for their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Hept-4-enenitrile undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can reduce the nitrile group.
Substitution: Sodium or potassium cyanide in ethanol is commonly used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Primary amines.
Substitution: Various substituted nitriles.
Scientific Research Applications
Hept-4-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of polymers and other industrial chemicals .
Mechanism of Action
The mechanism by which hept-4-enenitrile exerts its effects involves its reactivity with various chemical reagents. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions. The double bond also provides a site for addition reactions. These properties make it a versatile compound in organic synthesis.
Comparison with Similar Compounds
Structural and Molecular Properties
A comparison of Hept-4-enenitrile with structurally related nitriles is summarized in Table 1.
Table 1: Molecular Properties of Selected Nitriles
Key Observations :
- Chain Length and Reactivity : this compound’s longer carbon chain (vs. pent-enenitriles) may enhance lipophilicity, influencing solubility and reaction kinetics in organic solvents .
- Double Bond Position : The 4-position double bond in this compound (vs. 3-position in Pent-3-enenitrile) could alter regioselectivity in reactions like epoxidation or Diels-Alder cycloadditions .
Biological Activity
Hept-4-enenitrile, a nitrile compound with the chemical formula CHN, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, drawing upon diverse sources and case studies to provide a comprehensive overview.
This compound is characterized by its unsaturated carbon chain and a nitrile functional group. The structure can be represented as follows:
The presence of the nitrile group is significant as it often influences the compound's reactivity and biological interactions.
Anticancer Properties
Recent studies have indicated that compounds containing nitrile groups exhibit various biological activities, including anticancer effects. A notable study highlighted the cytotoxic effects of certain nitrile derivatives against cancer cell lines, suggesting that this compound may possess similar properties. For instance, compounds with structural similarities to this compound have shown promising results in inhibiting cell proliferation across multiple cancer types, including breast and lung cancer cells .
| Compound | IC (nM) | Cell Line |
|---|---|---|
| This compound | TBD | Various Cancer Lines |
| Ternatin | 71 ± 10 | HCT116 |
| Ternatin-4-Ala | No effect | HCT116 |
Table 1: Comparison of IC values for selected compounds against cancer cell lines.
Neurotoxicity and Safety
While investigating the biological activities of nitriles, it is crucial to consider their safety profiles. Some studies have examined the neurotoxic potential of related compounds. For example, allylnitrile has been shown to exhibit vestibulotoxic properties at certain concentrations . Understanding the safety profile of this compound is essential for its potential therapeutic applications.
The mechanism by which nitriles exert their biological effects often involves metabolic activation to more reactive species that can interact with cellular targets. For instance, the activation of nitriles can lead to the formation of electrophilic species capable of modifying proteins or nucleic acids, thereby influencing cellular pathways associated with apoptosis and cell cycle regulation .
Case Studies
Several case studies have explored the synthesis and biological evaluation of nitrile-containing compounds. One such study investigated the synthesis of bioactive cyclodepsipeptides containing a similar nitrile moiety, demonstrating their potential as therapeutic agents against resistant bacterial strains . This highlights the versatility and importance of nitriles in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
